molecular formula C14H22N2O4 B14661809 Methyl (3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate CAS No. 52134-44-8

Methyl (3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate

Cat. No.: B14661809
CAS No.: 52134-44-8
M. Wt: 282.34 g/mol
InChI Key: QUTQEVXEEVYSRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate is a chemical compound known for its application in the pharmaceutical industry. It is commonly used as a cardioselective beta-1 receptor blocker, which means it primarily affects the heart by blocking beta-adrenergic receptors. This compound is often used in the treatment of various cardiovascular conditions, including supraventricular tachycardia and hypertension .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate involves several steps. One common method includes the reaction of 4-hydroxybenzaldehyde with isopropylamine to form an intermediate, which is then reacted with epichlorohydrin to produce the desired compound. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process often involves continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl (3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Applied in the development of cardiovascular drugs and as a model compound in pharmacokinetic studies.

    Industry: Utilized in the production of beta-blockers and other pharmaceutical agents.

Mechanism of Action

The compound exerts its effects by blocking beta-adrenergic receptors in the heart. This action leads to a decrease in the force and rate of heart contractions, thereby reducing blood pressure and heart rate. The molecular targets include beta-1 adrenergic receptors, and the pathways involved are primarily related to the inhibition of cyclic AMP (cAMP) production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate is unique due to its rapid onset and short duration of action, making it suitable for acute management of cardiovascular conditions. Unlike some other beta-blockers, it does not exhibit significant intrinsic sympathomimetic or membrane-stabilizing activities .

Properties

CAS No.

52134-44-8

Molecular Formula

C14H22N2O4

Molecular Weight

282.34 g/mol

IUPAC Name

methyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate

InChI

InChI=1S/C14H22N2O4/c1-10(2)15-8-12(17)9-20-13-6-4-5-11(7-13)16-14(18)19-3/h4-7,10,12,15,17H,8-9H2,1-3H3,(H,16,18)

InChI Key

QUTQEVXEEVYSRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=CC(=C1)NC(=O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.